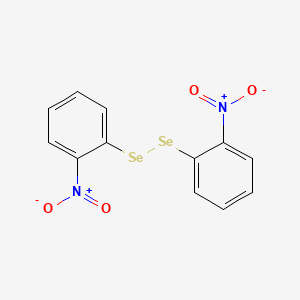

Bis(2-nitrophenyl) diselenide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 516220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-nitro-2-[(2-nitrophenyl)diselanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4Se2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTPYNJBIHTIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])[Se][Se]C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188842 | |

| Record name | Bis(2-nitrophenyl) diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35350-43-7 | |

| Record name | Bis(2-nitrophenyl) diselenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35350-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-nitrophenyl) diselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035350437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35350-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-nitrophenyl) diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-nitrophenyl) diselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Aspects and Research Trajectories of Bis 2 Nitrophenyl Diselenide

Contextualization within Modern Organoselenium Chemical Research

Bis(2-nitrophenyl) diselenide, a molecule featuring a diselenide bridge flanked by two nitrophenyl groups, is a representative member of the organoselenium compound family. ontosight.ai These compounds are primarily recognized for their unique redox properties, a characteristic imparted by the selenium atom. Organodiselenides like this compound are particularly important, often serving as versatile starting materials for organic synthesis. nih.gov They are precursors to both electrophilic and nucleophilic selenium species, which are typically generated in situ for various chemical transformations. nih.gov

The presence of the selenium-selenium (Se-Se) bond is central to the reactivity of diselenides. This bond can undergo cleavage under various conditions to form highly reactive selenol (RSeH) or selenyl halide (RSeX) intermediates. The reactivity of this compound is further modulated by the electron-withdrawing nitro groups on the aromatic rings, influencing its electrochemical behavior and its utility as a synthon in more complex molecular architectures. ontosight.ai

A significant thrust in organoselenium research is the development of compounds that can mimic the function of the selenoenzyme glutathione (B108866) peroxidase (GPX). This enzyme is crucial for cellular defense against oxidative damage by reducing harmful hydroperoxides. Many synthetic organoselenium compounds, including diaryl diselenides, have been shown to exhibit GPX-like activity. nih.govnih.gov This has positioned them as promising candidates for the development of novel antioxidant and anti-inflammatory therapeutic agents. ontosight.ai The investigation of this compound and its analogs is situated within this broader search for enzyme mimetics that can combat oxidative stress-related pathologies.

Evolution of Synthetic and Mechanistic Inquiries Pertaining to this compound

The synthesis of diaryl diselenides has evolved to include a variety of methods, reflecting the broader advancements in synthetic organic chemistry. While specific historical milestones for the synthesis of this compound are not extensively documented in readily available literature, general methods for diaryl diselenide preparation are well-established. A common approach involves the reaction of an aryl halide with elemental selenium, or the oxidation of an aryl selenol. One reported method for synthesizing this compound involves the reaction of 2-nitrophenylselenol with selenium in the presence of a base. ontosight.ai

Mechanistic investigations into the reactivity of diaryl diselenides often focus on the cleavage of the Se-Se bond. In the context of their celebrated GPX-like activity, the catalytic cycle is believed to involve the reduction of the diselenide by a thiol (like glutathione) to form a selenol. This selenol is the key active species that reduces the peroxide substrate, being oxidized in the process to a selenenic acid (RSeOH), which then regenerates the diselenide to complete the cycle. nih.gov Studies on the well-known GPX-mimic ebselen (B1671040), which operates via a diselenide intermediate, have shown that the corresponding selenol is a highly active species in the reduction of peroxides. nih.gov By analogy, the mechanistic pathway for this compound's antioxidant activity is presumed to follow this selenol-mediated, ping-pong type mechanism. nih.gov

Structural analysis of related compounds, such as bis(2-nitrophenyl) selenide (B1212193), reveals the potential for intramolecular interactions between the selenium atom and the ortho-nitro group, which can influence the compound's conformation and reactivity. nih.gov Such non-covalent interactions are a subject of ongoing theoretical and experimental inquiry in organoselenium chemistry.

Table 1: Physicochemical Properties of this compound This interactive table provides key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂O₄Se₂ | nih.gov |

| Molecular Weight | 402.12 g/mol | alfa-chemistry.com |

| IUPAC Name | 1-nitro-2-[(2-nitrophenyl)diselanyl]benzene | nih.gov |

| CAS Number | 35350-43-7 | nih.gov |

| Melting Point | 212-213 °C | alfa-chemistry.com |

| Boiling Point | 533 °C at 760 mmHg | alfa-chemistry.com |

| Flash Point | 276.1 °C | alfa-chemistry.com |

Broadening Research Horizons and Emerging Significance in Chemical Sciences

The significance of this compound and related organoselenium compounds extends across multiple branches of the chemical sciences. Their utility is not confined to a single application but is continually expanding as researchers uncover new facets of their reactivity and potential.

In medicinal chemistry and pharmacology , the primary focus remains on their antioxidant capabilities. ontosight.ai The ability to catalytically reduce reactive oxygen species makes them lead compounds for developing drugs to treat conditions associated with oxidative stress. ontosight.ai Furthermore, research into derivatives like bis(2-carbamoyl)diphenyl diselenides has revealed potential antiviral activities, broadening the therapeutic scope of this structural class. researchgate.net

In materials science , organoselenium compounds are being explored for the synthesis of novel materials. ontosight.ai The incorporation of selenium into organic frameworks can impart specific optical and electrical properties, leading to applications in semiconductors, organic light-emitting diodes (OLEDs), and other electronic devices. ontosight.aimdpi.com The defined structure of this compound makes it a potential building block for constructing larger, selenium-containing polymers or molecular conductors.

In catalysis , the selenium center in diselenides can act as a catalyst for a range of organic reactions. ontosight.ai These compounds can facilitate transformations such as oxidation, reduction, and the formation of carbon-heteroatom bonds, often with high efficiency and selectivity. The development of selenium-based catalysts is an active area of research aimed at providing greener and more sustainable alternatives to traditional metal-based catalysts.

The role of this compound as a versatile intermediate is also a key aspect of its significance. It serves as a stable and accessible source of the 2-nitrophenylselanyl moiety, which can be incorporated into a wide array of target molecules through various synthetic routes. This makes it a valuable tool for chemists seeking to introduce selenium into organic structures to modulate their biological or physical properties.

Table 2: Comparative Glutathione Peroxidase (GPx)-like Activity of Selected Organoselenium Compounds This table compares the reaction rates of ebselen and its key intermediates, providing a mechanistic context for the potential activity of related diselenides.

| Compound | Second Order Rate Constant (mM⁻¹ min⁻¹) with H₂O₂ | Role in Catalytic Cycle | Source |

| Ebselen | 0.29 | Pro-catalyst | nih.gov |

| Ebselen-glutathione selenosulfide | ≤ 0.01 | Intermediate | nih.gov |

| Ebselen selenol | 2.8 | Active Catalyst | nih.gov |

| Ebselen diselenide | 0.32 | Regenerated Form / Reservoir | nih.gov |

Methodological Advancements in the Synthesis and Functionalization of Bis 2 Nitrophenyl Diselenide

Established Synthetic Pathways for Aryl Diselenide Scaffolds

The construction of the aryl diselenide framework can be achieved through several established synthetic routes. These methods primarily involve the formation of the selenium-selenium bond from appropriate precursors or the direct introduction of selenium onto an aromatic ring.

Strategies Involving Selenol Precursors

A traditional and widely utilized method for the synthesis of diaryl diselenides involves the oxidation of the corresponding aryl selenols (ArSeH) or their selenolate salts (ArSe⁻). Aryl selenols are typically generated in situ due to their instability and unpleasant odor. Common precursors to aryl selenols include aryl halides and organolithium or Grignard reagents, which react with elemental selenium. The subsequent oxidation of the resulting selenolate is often accomplished by exposure to air or by using oxidizing agents like hydrogen peroxide to afford the symmetric diaryl diselenide.

For instance, the general synthesis of diaryl diselenides can be achieved by reacting an aryl Grignard reagent with elemental selenium, followed by oxidation. rsc.org However, this direct selenation-oxidation method can sometimes lead to modest yields and the formation of byproducts such as diaryl selenides and triselenides.

Direct Selenation and Controlled Formation Protocols

Direct selenation methods provide an alternative route to aryl diselenides, circumventing the need for pre-formed selenol precursors. One common approach involves the reaction of an activated aryl halide with a selenium source. For bis(2-nitrophenyl) diselenide, a preparative method involves the reaction of 2-nitrochlorobenzene with lithium diselenide. researchgate.net Another established method is the base hydrolysis of 2-nitrophenyl selenocyanate. researchgate.net

Recent advancements have focused on developing more efficient and controlled protocols. Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of diaryl diselenides. For example, the coupling of aryl halides with elemental selenium can be catalyzed by copper salts, such as copper(I) iodide (CuI), often in the presence of a ligand like 1,10-phenanthroline. beilstein-journals.org The reaction conditions can be tuned to selectively yield either the diselenide or the corresponding selenide (B1212193) by controlling the stoichiometry of the selenium powder. beilstein-journals.org

Another approach involves the use of arylboronic acids as the starting material. A general procedure for the synthesis of symmetrical diaryl diselenides involves the reaction of an arylboronic acid with elemental selenium in the presence of a silver salt like silver nitrate (B79036) (AgNO₃) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. rsc.org

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Nitrochlorobenzene | Lithium Diselenide | This compound | - | researchgate.net |

| 2-Nitrophenyl selenocyanate | Base (hydrolysis) | This compound | - | researchgate.net |

| Arylboronic acid | Selenium, AgNO₃, DMSO | Symmetrical diaryl diselenide | 80% (for 1,2-bis(3-nitrophenyl)diselane) | rsc.org |

| 2-Arylimidazo[1,2-a]pyridines | Se, CuI, 1,10-phenanthroline | Bis(2-arylimidazo[1,2-a]pyridin-3-yl) diselenides | Satisfactory | beilstein-journals.org |

Modular Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core allows for the generation of a diverse library of derivatives with tailored properties. This can be achieved through modification of the aromatic rings or by leveraging the reactivity of the nitro groups.

Aromatic Substitution and Derivatization Strategies

The nitro groups on the aromatic rings of this compound are powerful electron-withdrawing groups, which activate the aromatic ring for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This allows for the displacement of the nitro group or other leaving groups on the ring by various nucleophiles, providing a route to functionalized derivatives. However, the nitro group itself can be a site of reaction. For instance, the reduction of the nitro groups to amino groups is a common and highly useful transformation. The resulting bis(2-aminophenyl) diselenide is a key intermediate for further derivatization. chemicalbook.com The reduction of bis(o-nitrophenyl) diselenide can be effectively carried out using ferrous sulfate (B86663) heptahydrate in a methanol/water mixture under reflux, affording bis(2-aminophenyl) diselenide in good yield. chemicalbook.com

The electron-withdrawing nature of the nitro group also influences the reactivity of the diselenide bond itself, making it susceptible to cleavage and subsequent reactions. In some cases, attempted nucleophilic substitution on the aromatic ring can lead to catalyst deactivation and the formation of byproducts. nsf.gov

Synthesis of Hybrid Conjugates and Schiff Bases

The derivatization of this compound, particularly through its reduced amino form, opens up pathways to complex molecular architectures such as hybrid conjugates and Schiff bases.

Schiff Bases: The synthesis of Schiff bases from bis(2-aminophenyl) diselenide is a straightforward and high-yielding process. It typically involves the condensation reaction of the diamine with an appropriate aldehyde or ketone in a suitable solvent like ethanol, often under reflux conditions. mdpi.comnih.gov This modular approach allows for the introduction of a wide variety of substituents onto the diselenide scaffold. For example, reacting bis(4-aminophenyl) diselenide with various aromatic aldehydes, including 2-nitrobenzaldehyde, affords the corresponding bis-Schiff bases in high yields (80-87%). mdpi.comnih.gov

| Amine Precursor | Aldehyde | Product | Yield | Reference |

| Bis(4-aminophenyl) diselenide | 4-Fluorobenzaldehyde | N,N'-(diselanediylbis(4,1-phenylene))bis(1-(4-fluorophenyl)methanimine) | 80% | nih.gov |

| Bis(4-aminophenyl) diselenide | 4-Bromobenzaldehyde | N,N'-(diselanediylbis(4,1-phenylene))bis(1-(4-bromophenyl)methanimine) | 87% | nih.gov |

| Bis(4-aminophenyl) diselenide | 2-Nitrobenzaldehyde | N,N'-(diselanediylbis(4,1-phenylene))bis(1-(2-nitrophenyl)methanimine) | 85% | mdpi.comnih.gov |

Principles of Regio- and Stereocontrol in this compound Synthesis

Controlling the regioselectivity and stereoselectivity in the synthesis of functionalized diselenides is crucial for their application in areas such as asymmetric catalysis and materials science.

Regiocontrol: In the direct functionalization of the aromatic rings of this compound, the directing effects of the existing substituents play a key role. The nitro group is a meta-director for electrophilic aromatic substitution, although such reactions are disfavored due to the deactivated nature of the ring. For nucleophilic aromatic substitution, the position of the incoming nucleophile is determined by the location of the leaving group. When synthesizing unsymmetrical diselenides, regioselectivity can be a challenge. However, methods involving the reaction of an aryl halide with an arylboronic acid and a selenium source, often catalyzed by copper, have been developed to control the formation of unsymmetrical products. mdpi.com

Stereocontrol: The synthesis of chiral, enantiomerically pure diselenides is of significant interest for their use in asymmetric synthesis. mdpi.com Stereocontrol can be achieved by using chiral starting materials or by employing chiral catalysts. For example, chiral diselenides can be prepared from chiral alcohols or amines. The stereochemistry of the final diselenide can be influenced by the reaction mechanism, with some reactions proceeding with inversion of configuration at the stereocenter. The presence of a heteroatom near the selenium atom can enhance stereoselectivity in subsequent reactions. While specific examples for the stereocontrolled synthesis of this compound derivatives are not abundant in the literature, the general principles established for other chiral diselenides can be applied. These principles often rely on the formation of a transient chiral selenium electrophile that reacts with a substrate in a stereoselective manner.

Elucidation of Reaction Mechanisms and Fundamental Chemical Reactivity of Bis 2 Nitrophenyl Diselenide

Intrinsic Redox Chemistry of the Diselenide Moiety (Se-Se Bond)

The selenium-selenium (Se-Se) bond is the central functional group of bis(2-nitrophenyl) diselenide, and its chemistry is dominated by its ability to undergo both oxidation and reduction, making it a key participant in a variety of redox-driven transformations. ontosight.ai

The oxidation of the diselenide bond in this compound leads to the formation of highly reactive electrophilic selenium species. This transformation can be achieved using various oxidizing agents. The general process involves the cleavage of the Se-Se bond and the formation of selenium species in higher oxidation states.

Commonly, oxidation with agents such as hydrogen peroxide or peroxy acids (e.g., meta-chloroperbenzoic acid, m-CPBA) can generate the corresponding seleninic acids (ArSe(O)OH) or their anhydrides. These intermediates are powerful oxidants themselves. Another key intermediate in the oxidation of selenium compounds is the selenoxide (Ar-Se(O)-R). While the direct oxidation of a diselenide first leads to seleninic species, subsequent reactions can involve selenoxides. For instance, the oxidation of related selenides (R-Se-R') is known to produce selenoxides, which are pivotal in syn-elimination reactions to form alkenes. wiley-vch.de

In the context of this compound, oxidation can generate electrophilic selenium reagents in situ. For example, treatment with halogens (like Br₂) or N-halosuccinimides can cleave the diselenide to form 2-nitrophenylselenenyl halides (ArSeX), which are potent electrophiles. wiley-vch.de Similarly, oxidants like N-fluorobenzenesulfonimide (NFSI) can be used to generate these electrophilic species for subsequent reactions, such as selenoamination of alkynes. mdpi.com The presence of the nitro group makes the resulting electrophilic selenium species even more reactive.

Table 1: Oxidative Cleavage of Diorganyl Diselenides

| Oxidizing Agent | Generated Electrophilic Species | Typical Application |

|---|---|---|

| Halogens (Cl₂, Br₂) | Selenenyl Halides (RSeX) | Electrophilic addition to alkenes/alkynes |

| Peroxy Acids (m-CPBA) | Seleninic Acids (RSeO₂H) | Oxidation catalysis |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic Se⁺ species | Selenoamination reactions |

This table represents general reactivity patterns for diorganyl diselenides, which are applicable to this compound.

The Se-Se bond can be readily cleaved by reducing agents, which is a cornerstone of its synthetic utility. This reduction generates nucleophilic selenium species, typically selenols or their corresponding selenolates. A common method for the reduction of diaryl diselenides is the use of sodium borohydride (B1222165) (NaBH₄), which produces the sodium selenolate (ArSeNa).

Another effective method involves the use of zinc dust in the presence of an acid (e.g., Zn/HCl). researchgate.net This system reduces the diselenide to a zinc selenolate. These in-situ generated nucleophiles are highly effective in reactions such as seleno-Michael additions to α,β-unsaturated carbonyl compounds. researchgate.net For this compound, reduction would yield the 2-nitrophenylselenolate anion (O₂NC₆H₄Se⁻), a potent nucleophile used to introduce the 2-nitrophenylseleno group into various organic molecules.

The general reduction pathway is as follows: (O₂NC₆H₄Se)₂ + 2e⁻ → 2 [O₂NC₆H₄Se]⁻

This reductive cleavage is fundamental to the role of diselenides in catalytic cycles, where the diselenide acts as a precursor to the active nucleophilic selenol.

The ability of the diselenide moiety to be reversibly oxidized and reduced allows it to participate in electron transfer processes and catalytic redox cycles. ontosight.ai This is the basis for the antioxidant activity observed in many organoselenium compounds. ontosight.ai They can act as scavengers of reactive oxygen species (ROS), a process that involves the transfer of electrons from the selenium center to the ROS.

Studies on analogous compounds like selenoglutathione (GSeSeG) have shown that diselenide bonds can be efficiently reduced by biological reducing agents like NADPH via enzymes such as glutathione (B108866) reductase. nih.gov This indicates that diselenides can interact with biological redox machinery, undergoing cycles of reduction to selenols and re-oxidation to diselenides. nih.gov While the specific redox potential for this compound is not widely reported, the reduction potential for the diselenide bond in selenoglutathione was found to be -407 mV, which is significantly lower than the disulfide bond in glutathione, indicating greater thermodynamic stability of the diselenide bond. nih.gov The electron-withdrawing nitro groups in this compound are expected to make the Se-Se bond more susceptible to reduction (i.e., have a more positive reduction potential) compared to diphenyl diselenide. This redox cycling capability makes it a candidate for use as a catalyst in various oxidation-reduction reactions. ontosight.ai

Electronic and Steric Influence of Ortho-Nitro Substituents on Reactivity

The two ortho-nitro groups are not merely spectators; they exert a profound electronic and potential steric influence on the reactivity of both the selenium center and the aromatic rings. ontosight.airesearchgate.net

The primary influence of the ortho-nitro group is its powerful electron-withdrawing nature. Through both inductive and resonance effects, the nitro group significantly depletes the electron density of the aromatic ring. This effect is particularly pronounced at the ortho and para positions relative to the nitro group.

Table 2: Influence of Nitro Group Position on SₙAr Reactivity

| Position of NO₂ Group | Effect on Ring | Stabilization of Meisenheimer Intermediate | Reaction Rate |

|---|---|---|---|

| ortho- to leaving group | Strong activation | High (via resonance and induction) | Fast |

| para- to leaving group | Strong activation | High (via resonance and induction) | Fast |

This table illustrates the general principles of Nucleophilic Aromatic Substitution (SₙAr) and the activating effect of nitro groups. masterorganicchemistry.com

When this compound is used as a source of electrophilic selenium in reactions with alkenes, the key intermediate formed is a three-membered cyclic cation known as a seleniranium ion. wiley-vch.dersc.org The stability and subsequent reactivity of this intermediate are critical to the outcome of the reaction.

The ortho-nitro group plays a significant role in modulating the properties of this intermediate. Structural studies on the related bis(2-nitrophenyl) selenide (B1212193) have revealed the presence of intramolecular N-O···Se contacts. researchgate.net This suggests a stabilizing interaction where the partial negative charge on an oxygen atom of the nitro group can coordinate with the electron-deficient selenium atom.

In the case of a positively charged seleniranium ion formed from this compound, this intramolecular coordination would be even more pronounced. The lone pair of electrons on a nitro-group oxygen can interact with the positively charged selenium atom, delocalizing the charge and stabilizing the otherwise highly reactive intermediate. This stabilization can influence the regioselectivity and stereoselectivity of the subsequent nucleophilic attack that opens the seleniranium ring. The general reaction involves the anti-addition of the selenyl group and a nucleophile across the double bond. wiley-vch.dethieme-connect.de

Electrophilic and Nucleophilic Roles of the Selenium Center in Organic Transformations

The selenium center in this compound exhibits a dual reactivity profile, capable of acting as both an electrophile and, through its derivative selenol, a nucleophile. This duality is fundamental to its role in a wide array of organic transformations. The presence of the electron-withdrawing nitro groups on the aromatic rings significantly influences the electrophilicity of the selenium atoms.

Electrophilic Character: The Se-Se bond in diaryl diselenides is susceptible to cleavage by nucleophiles. In this compound, the electrophilic nature of the selenium atoms is enhanced by the electron-withdrawing effect of the ortho-nitro groups. This makes the selenium center a prime target for attack by various nucleophiles. For instance, in selenylative cyclization reactions, a nucleophile (like an alkene) attacks the electrophilic selenium atom, leading to the formation of a seleniranium ion intermediate and subsequent cyclization. Diselenides are known to be reactive enough to participate in electrophilic, nucleophilic, and radical processes, similar to organic peroxides but with slightly greater stability. nih.gov

Nucleophilic Character: While the diselenide itself is electrophilic, its corresponding selenol (ArSeH), formed upon reduction or in certain equilibrium processes, is a potent nucleophile. Selenols are generally more nucleophilic than their sulfur analogs (thiols). This superior nucleophilicity is a key factor in many catalytic cycles where the selenol species is the active nucleophile. For example, in dynamic combinatorial chemistry, the exchange between diselenides and disulfides is often initiated or catalyzed by the corresponding selenols or thiols. rsc.org

The interplay between the electrophilic nature of the diselenide and the nucleophilic character of the corresponding selenol is crucial for its catalytic activity and its ability to participate in complex reaction cascades.

Dynamic Diselenide Exchange and Related Equilibria

Diselenide bonds, including those in this compound, are not static; they are dynamic covalent bonds capable of undergoing exchange reactions under specific conditions. nih.gov This process, known as diselenide metathesis or exchange, allows for the scrambling of selenium-containing fragments between different molecules, leading to a dynamic equilibrium.

This dynamic exchange is particularly notable when compared to the more widely studied disulfide exchange. While disulfide exchange often requires catalysts or UV light irradiation, diselenide exchange can be initiated under milder conditions, such as visible light irradiation, and ceases in the dark. nih.govtsinghua.edu.cn This light-induced exchange is proposed to proceed through a radical mechanism, involving the homolytic cleavage of the Se-Se bond to generate selenyl radicals (ArSe•). nih.govtsinghua.edu.cn

The dynamic nature of the diselenide bond has been harnessed in the field of dynamic combinatorial chemistry (DCC). rsc.org In aqueous media at neutral pH, diselenides can reversibly exchange with each other and also with disulfides, creating a dynamic combinatorial library of diselenides, disulfides, and mixed selenenylsulfides. rsc.org This equilibrium is sensitive to various factors, including the presence of initiators (like thiols), pH, and the electronic and steric properties of the substituents on the diselenide.

The equilibrium can be represented as follows:

This reversible bond formation and breakage allow the system to adapt its composition in response to external stimuli or the introduction of a template, making diselenides valuable components in materials science and supramolecular chemistry. nih.govrsc.org

Mechanisms of Carbon-Selenium Bond Formation and Scission

Oxidative Coupling Processes

A general mechanistic pathway for a transition-metal-catalyzed oxidative coupling involves several key steps:

C-H Activation: The catalyst, often a palladium or ruthenium complex, activates a C-H bond of the substrate to form a metallacyclic intermediate. nih.govnih.govrsc.org

Oxidative Addition/Reaction with Diselenide: The organometallic intermediate reacts with the diselenide. This can occur through an oxidative addition step, where the Se-Se bond cleaves and adds to the metal center, often changing the metal's oxidation state (e.g., Pd(II) to Pd(IV)). nih.gov

Reductive Elimination: The final C-Se bond is formed through reductive elimination from the metal center, releasing the selenylated product and regenerating the active catalyst. rsc.org

In some cases, the reaction can proceed without a transition-metal catalyst, particularly under visible-light-induced conditions. For example, the oxidative coupling of vinylarenes with diselenides can lead to α-aryl and α-alkyl selenomethyl ketones. acs.org These reactions often involve radical intermediates generated from the homolytic cleavage of the diselenide.

Table 1: Key Mechanistic Steps in Oxidative Coupling for C-Se Bond Formation

| Step | Description | Key Intermediates | Role of Diselenide |

|---|---|---|---|

| C-H Activation | Cleavage of a C-H bond by a metal catalyst, often assisted by a directing group on the substrate. | Metallacyclic complex | Not directly involved |

| Se-Se Bond Cleavage | The diselenide reacts with the organometallic intermediate or is cleaved homolytically by light/heat. | Metal-selenido complex (e.g., LnM-SeAr) or Selenyl radical (ArSe•) | Electrophilic selenium source or radical precursor |

| Reductive Elimination / Radical Combination | Formation of the C-Se bond from the metal center or by combination of a carbon-centered radical with a selenyl radical. | - | Provides the selenyl moiety for the final product |

C–H Bond Activation Methodologies

C-H bond activation is a cornerstone of modern synthetic chemistry, enabling the direct functionalization of otherwise inert C-H bonds. Diaryl diselenides, including this compound, serve as crucial reagents for introducing selenium moieties into organic molecules through this approach. These reactions often rely on transition metal catalysis, where the metal facilitates the cleavage of both the C-H and Se-Se bonds. nih.govrsc.org

The mechanism frequently involves a chelate-assisted pathway, where a directing group on the substrate coordinates to the metal center, positioning it to selectively activate a specific C-H bond (e.g., an ortho-C-H bond). nih.govnih.gov A common mechanistic cycle, particularly for palladium catalysis, is the Concerted Metalation-Deprotonation (CMD) pathway. youtube.com In this process, the C-H bond cleavage occurs without changing the oxidation state of the metal. The resulting metallacyclic intermediate then reacts with the diselenide.

Alternatively, mechanisms involving a change in the metal's oxidation state, such as a Pd(II)/Pd(IV) cycle, have been proposed. nih.gov In such a cycle, the initial Pd(II) complex undergoes C-H activation, followed by oxidation to a Pd(IV) species upon reaction with the diselenide or an external oxidant, and subsequent reductive elimination to form the C-Se bond.

Mechanistic Aspects of Selenofunctionalization and Cyclization Reactions

Selenofunctionalization reactions involve the addition of a selenium atom and another functional group across a double or triple bond. When this process occurs intramolecularly, it leads to the formation of cyclic structures (selenocyclization). This compound is an effective source of electrophilic selenium for initiating such transformations.

A prominent mechanism for these reactions is the selenylative radical cyclization, which can be promoted by visible light. acs.org A proposed mechanism involves the following key steps:

Radical Generation: Under visible light, the diselenide (Ar-Se-Se-Ar) undergoes homolytic cleavage of the weak Se-Se bond to generate two selenyl radicals (ArSe•). acs.orgnih.gov

Radical Addition: The electrophilic selenyl radical adds to an unsaturated bond (e.g., an alkene or alkyne) in the substrate. In the case of a molecule like a 2-vinyl-N-aryl imine, the radical adds to the vinyl group, forming a new carbon-centered radical. acs.org

Cyclization: The newly formed radical undergoes an intramolecular cyclization, typically a 5- or 6-membered ring closure, attacking another part of the molecule (like an imine or aromatic ring) to form a new radical intermediate.

Oxidation and Termination: The cyclized radical intermediate is then oxidized, often by molecular oxygen or another oxidant in the system, to a cationic species. Subsequent loss of a proton or rearomatization yields the final, stable heterocyclic product. acs.org

The efficiency and selectivity of these cyclizations are influenced by the substituents on the diselenide. Electron-deficient diaryl diselenides, such as this compound, are often effective in these transformations. nih.gov

Table 2: Comparison of Selenocyclization Mechanisms

| Mechanism Type | Initiation | Key Intermediate | Role of Diselenide |

|---|---|---|---|

| Electrophilic Cyclization | Attack of a π-bond on the electrophilic selenium atom. | Seleniranium ion (cyclic) or Selenonium ion (acyclic) | Electrophile (ArSe+) source |

| Radical Cyclization | Homolytic cleavage of Se-Se bond (e.g., by light). nih.gov | Selenyl radical (ArSe•) | Radical precursor |

Advanced Catalytic Applications of Bis 2 Nitrophenyl Diselenide in Organic Synthesis

Bis(2-nitrophenyl) Diselenide as an Organocatalyst

This compound serves as a precatalyst that, upon activation, engages in a range of catalytic cycles. Its utility spans from mediating redox processes to enabling selective oxidations of various organic substrates.

Redox-Mediated Catalytic Cycles

A significant feature of this compound is its role in redox-mediated catalytic cycles. ethernet.edu.et Diselenides, in general, are recognized as precatalysts for a variety of oxidation reactions. researchgate.net In these cycles, the diselenide is first oxidized to a more active selenium species, which then acts as the primary oxidant for the organic substrate. After the oxidation step, the selenium species is reduced back to its initial state, allowing it to re-enter the catalytic cycle. This process makes it a highly efficient system for numerous transformations.

Facilitation of Cross-Dehydrogenative Coupling Reactions

While direct evidence for this compound in facilitating cross-dehydrogenative coupling (CDC) reactions is not extensively detailed in the provided search results, the fundamental reactivity of diaryl diselenides suggests their potential in such transformations. CDC reactions involve the formation of a new bond between two C-H, N-H, or other X-H bonds, and organoselenium compounds are known to participate in similar oxidative bond-forming processes.

Selective Oxidation of Organic Substrates (e.g., Alcohols, Sulfides)

This compound has proven to be a highly effective catalyst for the selective oxidation of various organic substrates, including alcohols and sulfides. researchgate.netresearchgate.net For instance, in the presence of an oxidant like hydrogen peroxide, it can efficiently catalyze the oxidation of secondary alcohols to ketones. oup.com The nitro group in the ortho position enhances the catalytic activity compared to unsubstituted diphenyl diselenide. oup.com

The catalytic system involving this compound is also adept at the selective oxidation of sulfides to sulfoxides. researchgate.net This transformation is crucial in organic synthesis, and the use of this organocatalyst offers a metal-free alternative to traditional methods.

Furthermore, this catalyst has been successfully employed in the oxidation of α,β-unsaturated aldehydes. researchgate.netresearchgate.net This reaction, when catalyzed by this compound in the presence of hydrogen peroxide, yields vinyl formates as the major products. researchgate.netmdma.chresearchgate.net These vinyl formates can be subsequently hydrolyzed to provide saturated aldehydes or ketones with one less carbon atom. researchgate.netmdma.chresearchgate.net

Table 1: Selective Oxidation of α,β-Unsaturated Aldehydes Catalyzed by this compound

| Substrate (α,β-Unsaturated Aldehyde) | Major Product (Vinyl Formate) | Minor Products |

| General Structure | Vinyl formate | Formyloxyoxiranes, α-hydroxy-carbonyl compounds, α-formyloxycarbonyl compounds |

This table is based on information from multiple sources. researchgate.netmdma.chresearchgate.net

Activation of Peroxide Oxidants

A key aspect of the catalytic utility of this compound is its ability to activate peroxide oxidants, most notably hydrogen peroxide (H₂O₂). ethernet.edu.etresearchgate.net Hydrogen peroxide itself is a mild and environmentally benign oxidant, but its reactivity is often insufficient for many organic transformations. This compound, or more accurately, the seleninic acid derived from it, reacts with H₂O₂ to form a highly reactive peroxy-seleninic acid intermediate. researchgate.net This intermediate is a powerful oxidizing agent capable of effecting a variety of transformations, including epoxidations and Baeyer-Villiger oxidations. researchgate.net

The activation of hydrogen peroxide by this compound has been instrumental in the development of greener and more sustainable oxidation protocols. ethernet.edu.et

Mechanistic Investigations of this compound Catalysis

Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and expanding the scope of a catalyst. Investigations into the catalytic action of this compound have shed light on the key intermediates and pathways involved.

Identification and Role of Catalytic Intermediates

In many of its catalytic applications, this compound is a precatalyst that is first converted to the corresponding 2-nitrobenzeneseleninic acid. researchgate.netresearchgate.net This seleninic acid is often the true catalytic species or a precursor to it. For instance, in peroxide-mediated oxidations, the seleninic acid reacts with hydrogen peroxide to form a peroxy-seleninic acid. researchgate.net This peroxy species is a potent electrophilic oxidant that then reacts with the organic substrate.

In the oxidation of α,β-unsaturated aldehydes, the formation of vinyl formates suggests a Baeyer-Villiger-type oxidation mechanism where the formyl group migrates. researchgate.netresearchgate.net The reaction is believed to proceed through the formation of a peroxy-seleninic acid intermediate which then oxidizes the aldehyde. researchgate.net

The catalytic cycle for the oxidation of alcohols is proposed to involve the formation of a selenenate ester intermediate from the reaction of the alcohol with an oxidized selenium species. oup.com The decomposition of this ester then yields the corresponding carbonyl compound and regenerates the active selenium catalyst. oup.com

Elucidation of Rate-Determining Steps and Turnover Frequencies

Understanding the kinetics and mechanism of a catalytic reaction is paramount for its optimization. For reactions catalyzed by diaryl diselenides, including this compound, the elucidation of the rate-determining step (RDS) and the determination of turnover frequencies (TOFs) are key areas of investigation.

The catalytic cycle of diaryl diselenides in peroxide reduction typically involves several steps. Theoretical studies on the reaction of diaryl selenides with peroxynitrite, for example, suggest a mechanism involving the initial reaction of the selenide (B1212193) with the peroxide, followed by oxidation of the selenium center and subsequent oxygen transfer. nih.gov In the context of GPx mimicry, the generally accepted mechanism involves the oxidation of the diselenide to a selenenic acid, which then reacts with a thiol to form a selenenyl sulfide (B99878) intermediate. A second thiol then attacks the selenenyl sulfide to regenerate the selenol, which can then dimerize back to the diselenide.

Kinetic analyses, often employing techniques like UV-vis spectroscopy, can help to identify the rate-determining step. For instance, in "declick" reactions, which share mechanistic features with some selenium-catalyzed processes, kinetic analysis has revealed multi-step processes with identifiable intermediates. rsc.org Hammett plots, which correlate reaction rates with the electronic properties of substituents on the aromatic ring, are a powerful tool in mechanistic elucidation. rsc.orgslideshare.net A positive rho (ρ) value in a Hammett plot indicates a buildup of negative charge (or loss of positive charge) in the transition state of the rate-determining step, while a negative ρ value suggests the opposite. rsc.org For diaryl diselenide catalysis, the electronic nature of the substituents on the aryl ring can significantly impact the reaction rate, and Hammett analysis can thus provide insights into the electronic demands of the RDS. rsc.org

Turnover frequency (TOF) is a measure of the efficiency of a catalyst, defined as the number of moles of product formed per mole of catalyst per unit time. For diaryl diselenide catalysts, the TOF can be influenced by several factors, including the nature of the substrate, the oxidant, and the reaction conditions. While specific TOF values for this compound in various reactions are not widely reported in the literature, the general principles of catalyst efficiency can be applied. For instance, in the synthesis of ynones catalyzed by diaryl diselenides, the presence of electron-withdrawing groups on the aryl ring of the diselenide was found to improve the yield of the product, which can be correlated with a higher turnover number (TON) and potentially a higher TOF.

The following table illustrates the effect of substituents on the catalytic activity of diaryl diselenides in a model reaction, which can be used to infer the potential behavior of this compound.

| Diaryl Diselenide Substituent | Relative Reaction Rate | Plausible Effect on Rate-Determining Step |

|---|---|---|

| Electron-Donating Group (e.g., -OCH3) | Decreased | May destabilize a negatively charged intermediate or transition state. |

| No Substituent (-H) | Baseline | Reference point for comparison. |

| Electron-Withdrawing Group (e.g., -NO2) | Increased | Stabilizes a negatively charged intermediate or transition state, potentially accelerating the rate-determining step. |

This table is a generalized representation based on established principles of physical organic chemistry and may not reflect the exact outcomes for all specific reactions.

Rational Design Principles for Enhanced Catalytic Performance

The development of more efficient catalysts based on the this compound scaffold relies on a deep understanding of the structure-activity relationship. Rational design principles aim to modify the catalyst structure to enhance its activity, selectivity, and stability.

One of the primary strategies for enhancing the catalytic performance of diaryl diselenides is the modulation of the electronic properties of the aryl rings. The introduction of electron-withdrawing groups, such as the nitro groups in this compound, is a key design element. These groups can increase the electrophilicity of the selenium center, facilitating its reaction with nucleophiles and influencing the redox potential of the Se-Se bond. Computational studies using Density Functional Theory (DFT) have been employed to understand how substituents affect the electronic properties and, consequently, the catalytic performance of diaryl diselenides. rsc.org For example, in the context of GPx mimics, DFT analysis has shown that the electronic properties of substituents correlate with the catalytic performance by influencing charge delocalization and the partial charge on the selenium atom. mdpi.com

Another design principle involves the introduction of functional groups that can participate in the catalytic cycle through non-bonding interactions. For example, the presence of an amino group in close proximity to the selenium moiety in some diaryl diselenides can lead to enhanced antioxidant activity. mdpi.com This is attributed to the stabilization of intermediates, such as the selenolate, through hydrogen bonding. While this compound does not possess such a group, this principle highlights a potential avenue for future modifications of the catalyst structure.

Furthermore, the design of catalysts with specific steric properties can influence their selectivity, particularly in stereoselective reactions. By introducing chiral moieties into the diaryl diselenide framework, it is possible to create an asymmetric catalytic environment. This has been successfully applied in the enantioselective oxidative functionalization of alkenes using chiral diselenide catalysts.

The development of phosphetane (B12648431) oxide-tethered diaryl diselenides represents another innovative approach to enhance catalytic efficiency. acs.org By creating an intramolecular system, the efficiency of amide bond formation was increased compared to the use of separate diselenide and phosphine (B1218219) oxide components. acs.org This strategy of pre-organizing the catalytic components can lead to a significant rate enhancement.

The following table summarizes key rational design principles for enhancing the catalytic performance of diaryl diselenide catalysts, which are applicable to this compound.

| Design Principle | Structural Modification | Expected Outcome |

|---|---|---|

| Electronic Tuning | Introduction of electron-withdrawing or electron-donating groups on the aryl ring. | Modulation of the redox potential of the selenium center and stabilization of reaction intermediates. |

| Non-covalent Interactions | Incorporation of functional groups capable of hydrogen bonding or other non-covalent interactions. | Stabilization of transition states and intermediates, leading to rate enhancement. |

| Steric Control | Introduction of bulky groups or chiral auxiliaries. | Enhancement of chemo-, regio-, and stereoselectivity. |

| Intramolecular Catalysis | Tethering of co-catalysts or reactive partners to the diselenide backbone. | Increased effective molarity and reaction rates. |

Supramolecular Interactions and Coordination Chemistry of Bis 2 Nitrophenyl Diselenide

Intramolecular Secondary Bonding Interactions Involving Selenium

The presence of ortho substituents in diaryl diselenides, such as the nitro group in bis(2-nitrophenyl) diselenide, can lead to significant intramolecular interactions that influence the molecule's conformation and reactivity. datapdf.comresearchgate.net These non-covalent interactions, particularly between the selenium atom and an oxygen atom of the nitro group, are a key feature of its molecular structure.

In this compound, there are notable intramolecular contacts between the selenium atom and the oxygen atoms of the ortho-nitro groups. researchgate.netresearchgate.net X-ray diffraction studies have confirmed the presence of these Se···O interactions. These interactions are characterized by distances shorter than the sum of the van der Waals radii of selenium and oxygen, indicating a significant attractive force. This intramolecular coordination fixes the conformation of the molecule, leading to a more rigid structure. rsc.org The presence of these secondary Se···O interactions is a recurring motif in related organoselenium compounds and has been corroborated by computational studies.

The structural consequence of this interaction is a notable planarity in the molecule. The 2-nitro groups tend to be essentially coplanar with the adjacent aryl ring. This conformation is stabilized by the Se···O interaction. nih.gov

The orientation of the nitro group is critical for the establishment of intramolecular Se···O coordination. For the interaction to occur, the nitro group must rotate from the plane of the arene ring to bring one of its oxygen atoms into proximity with the selenium atom. researchgate.net This specific orientation facilitates the formation of a five-membered pseudo-heterocycle, which stabilizes the molecular conformation. rsc.org This intramolecular coordination has been shown to influence the chemical behavior of the diselenide, for instance, by augmenting stereoselectivity in certain reactions. scholaris.ca In contrast, in the analogous bis(2-aminophenyl) diselenide, intramolecular N-H···Se interactions are observed. dntb.gov.ua

Ligand Properties of this compound in Metal Complexation

Beyond its intrinsic structural interests, this compound and related organoselenium compounds can act as ligands in the formation of transition metal complexes. The selenium atoms, with their lone pairs of electrons, are potential coordination sites for metal ions.

Organoselenium ligands, including diselenides, can coordinate to metal centers in various modes. While this compound itself is less commonly used as a direct ligand compared to its derivatives, the fundamental principles of metal-selenium bonding are relevant. The selenium atom can act as a neutral donor ligand. The characteristics of the metal-selenium bond, such as its length and strength, are influenced by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. Computational studies on related systems have indicated a significant degree of covalency in metal-selenium bonds. rsc.org In some instances, diselenide ligands can exhibit unique bonding modes, such as the η²-Se₂ coordination, where both selenium atoms of the diselenide bridge interact with the metal center. acs.org

The synthesis of transition metal complexes with selenium-containing ligands often involves the reaction of a suitable metal salt with the organoselenium compound. mdpi.comekb.eg For instance, complexes of cobalt(II), nickel(II), and copper(II) have been prepared with related bis(o-aminophenyl)disulfide alkane ligands. ekb.eg Characterization of these complexes is typically achieved through techniques such as X-ray crystallography, FT-IR, UV-visible spectroscopy, and magnetic susceptibility measurements. mdpi.comekb.eg The resulting structures can range from simple mononuclear complexes to more complex dinuclear or polymeric arrangements. rsc.orgacs.org For example, the reaction of a diprotic bis(β-thioketoimine) ligand with d-block metal(II) chlorides yielded dinuclear helical complexes. rsc.org

| Metal Ion | Ligand Type | Resulting Complex Structure | Coordination Geometry |

|---|---|---|---|

| Mn(II) | Nitronyl-nitroxide radical | Mononuclear anionic species | Octahedral |

| Co(II) | Nitronyl-nitroxide radical | Mononuclear anionic species | Octahedral |

| Fe(II) | Bis(β-thioketoimine) | Dinuclear helicate | Tetrahedral |

| Co(II) | Bis(β-thioketoimine) | Dinuclear helicate | Tetrahedral |

| Zn(II) | Bis(β-thioketoimine) | Dinuclear helicate | Tetrahedral |

| Cu(I) | Dimeric Diselenide | Dimeric Cu(I) complex | η²-Se₂ bonding |

Self-Assembly and Supramolecular Architectures Involving Diselenide Moieties

The principles of supramolecular chemistry, which involve the spontaneous organization of molecules through non-covalent interactions, are highly relevant to this compound and related compounds. rsc.orgnih.govsioc-journal.cnfrontiersin.orgrsc.org The directional nature of the interactions involving the diselenide moiety can be exploited to construct complex, well-defined supramolecular architectures.

Diselenide exchange has been established as a reversible reaction that can be utilized in dynamic combinatorial chemistry, particularly in aqueous environments. researchgate.net At neutral pH, diselenides can mix with disulfides to form dynamic libraries of diselenides, disulfides, and selenenylsulfides. researchgate.net This dynamic exchange allows for the self-assembly of macrocyclic structures. For instance, mixing a bis-diselenide macrocycle with a bis-disulfide macrocycle can lead to the formation of homotetramers and mixed selenenyl-based tetramers. researchgate.net The ability of the diselenide group to participate in such dynamic covalent chemistry opens up possibilities for creating complex, self-assembling systems with potential applications in materials science and nanotechnology.

Comprehensive Spectroscopic and Structural Characterization of Bis 2 Nitrophenyl Diselenide

Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR and Raman)

The diselenide bridge is a key structural feature, and its vibrational modes are of particular interest. The Se-Se stretching vibration is a diagnostic marker for the diselenide bond. In related diaryl diselenides, the Se-Se stretch has been identified in the Raman spectra. For instance, a study on various para-substituted aryl diselenides identified a Se-Se stretch at 850 cm⁻¹. nih.gov The Se-C (aryl) stretching vibrations are also crucial for characterizing the linkage between the selenium atoms and the phenyl rings. These vibrations are typically observed in the infrared and Raman spectra and provide information about the strength and nature of the selenium-carbon bond.

Advanced Nuclear Magnetic Resonance (NMR) Spectrometry

Nuclear Magnetic Resonance (NMR) spectrometry is an indispensable technique for elucidating the detailed molecular structure of bis(2-nitrophenyl) diselenide in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and oxidation state of atoms within the molecule.

¹H and ¹³C NMR spectroscopy are fundamental for characterizing the organic framework of the molecule.

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts and coupling constants of the aromatic protons are influenced by the presence of the nitro group and the diselenide bridge. For example, in a related compound, 2,6-bis(2-bromophenyl)-4-phenylpyridine, the aromatic protons appear as multiplets in the range of δ 7.30-7.88 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons will resonate in the typical downfield region (around δ 110-160 ppm). The carbon atoms directly attached to the electron-withdrawing nitro group would be expected to appear at a lower field (higher ppm value), while the carbon attached to the selenium atom will also show a characteristic chemical shift. For instance, in 2,6-bis(4-nitrophenyl)-4-phenylpyridine, the aromatic carbons resonate at various shifts between δ 119.1 and 155.5 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Aromatic Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2,6-bis(2-bromophenyl)-4-phenylpyridine | 7.30-7.88 (m) | 121.5, 122.0, 127.3, 127.7, 129.20, 129.22, 129.8, 131.8, 133.4, 138.2, 141.2, 148.3, 158.4 | rsc.org |

| 2,6-bis(4-nitrophenyl)-4-phenylpyridine | 7.56-8.43 (m) | 119.1, 124.1, 127.2, 128.0, 129.4, 129.7, 137.9, 144.8, 148.5, 151.4, 155.5 | rsc.org |

| (S)-2,2'-di(2'-hydroxyethoxy)-1,1'-binaphthyl | 7.38 (q, J = 3.2 Hz, 2H), 7.52 (t, J = 3.2 Hz, 3H), 7.72 (d, J = 8.8 Hz, 1H), 8.51 (q, J = 3.6 Hz, 1H), 8.74 (d, J = 2.0 Hz, 1H) | 119.7, 126.4, 127.6, 129.1, 129.5, 133.2, 135.2, 142.2, 146.8, 149.1 | rsc.org |

This table presents data for structurally related compounds to provide an expected range for the NMR signals of this compound.

⁷⁷Se NMR spectroscopy is a highly sensitive probe of the electronic environment around the selenium nucleus. The chemical shift (δ) of ⁷⁷Se is very sensitive to the coordination number, oxidation state, and the nature of the substituents attached to the selenium atom. nih.govhuji.ac.il

For diaryl diselenides, the ⁷⁷Se NMR chemical shifts typically appear in a specific range. Diphenyl diselenide itself is often used as a secondary chemical shift reference, set at 463.0 ppm relative to dimethyl selenide (B1212193) (0 ppm). nih.gov The presence of electron-withdrawing groups, such as the nitro group in this compound, is expected to shift the ⁷⁷Se resonance downfield (to a higher ppm value) compared to diphenyl diselenide. rsc.org Studies on the solvent effects on the ⁷⁷Se NMR chemical shifts of diphenyl diselenides have shown that the polarity of the solvent can also influence the chemical shift values. rsc.orgresearchgate.net The oxidation state of selenium significantly impacts the chemical shift; for instance, oxidized selenium species such as seleninic acids (RSe(O)OH) resonate at much higher ppm values. nih.gov

Table 2: ⁷⁷Se NMR Chemical Shift Data for Diphenyl Diselenide in Various Solvents

| Solvent | Chemical Shift (δ, ppm) |

| CDCl₃ | 460.0 |

| C₆D₆ | 467.4 |

| CD₃CN | 453.5 |

| CD₃OD | 454.4 |

| Pyridine-d₅ | 462.6 |

| THF-d₈ | 460.9 |

| DMSO-d₆ | 448.0 |

| CD₃COOD | 451.2 |

Data sourced from a study on the solvent effect on ⁷⁷Se NMR chemical shifts of diphenyl diselenides. rsc.orgrsc.org

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the provided search results, information can be inferred from the closely related compound, bis-(o-nitrophenyl) disulfide. rsc.org In the disulfide analogue, the molecule adopts a non-planar conformation. Key structural features determined for the disulfide include:

Bond Lengths: The S-S and S-C bond lengths in the disulfide were found to be 2.045 Å and 1.796 Å (average), respectively. rsc.org The corresponding Se-Se and Se-C bond lengths in this compound would be expected to be longer due to the larger atomic radius of selenium.

Intramolecular Interactions: A significant feature observed in the disulfide is the short intramolecular contact between the sulfur atom and an oxygen atom of the nitro group (S···O distances of 2.636 Å and 2.588 Å). rsc.org This suggests a non-bonded attractive interaction that influences the conformation of the molecule. Similar Se···O interactions would be anticipated in this compound.

Nitro Group Orientation: The nitro groups were found to be twisted out of the plane of the phenyl rings by 18.6° and 7.0°. rsc.org

The crystal packing in the disulfide analogue is characterized by the absence of unusually close intermolecular contacts. rsc.org A search in the Cambridge Structural Database (CSD) reveals a crystal structure for this compound with the CCDC number 110510. nih.gov This indicates that detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are available for a complete structural analysis.

Table 3: Comparison of Selected Structural Parameters for Bis-(o-nitrophenyl) Disulfide

| Parameter | Value | Reference |

| S–S bond length | 2.045 Å | rsc.org |

| Average S–C distance | 1.796 Å | rsc.org |

| Intramolecular S···O distances | 2.636 Å and 2.588 Å | rsc.org |

| Nitro group torsion angles | 18.6° and 7.0° | rsc.org |

This table provides data for the analogous disulfide compound to give an indication of the expected structural features of this compound.

Precision Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise three-dimensional arrangement of atoms in this compound has been elucidated through X-ray crystallography. While the complete crystallographic data for the ortho-nitro compound is noted in the Cambridge Crystallographic Data Centre (CCDC: 110510), detailed published values are scarce. nih.gov Therefore, the following data combines high-precision bond lengths from its close isomer, bis(p-nitrophenyl) diselenide, with angular data derived from the highly analogous sulfur-containing compound, bis(2-nitrophenyl) disulfide. iucr.orgnih.gov This composite approach provides a robust model of the molecule's geometry.

The Se-Se bond length of 2.3018 Å and the Se-C bond length of 1.920 Å are characteristic of diaryl diselenides. iucr.org The geometry around the selenium atoms deviates from a simple linear or bent shape, adopting a skewed conformation typical for diselenides and disulfides. A key feature is the dihedral angle between the two phenyl rings, which is approximately 67.8°, indicating the rings are significantly twisted relative to each other. nih.gov This twist is a result of steric hindrance and electronic repulsion between the ortho-nitro groups and the bulky diselenide bridge.

Crystallographic Insights into Molecular Conformation and Packing

X-ray diffraction studies of analogous compounds reveal significant details about the solid-state conformation of this compound. The molecule does not adopt a planar structure. Instead, it exhibits a pronounced skew, primarily defined by the C-Se-Se-C dihedral angle of approximately 85°. nih.gov The two nitrophenyl moieties are positioned on opposite sides relative to the Se-Se bond.

A critical structural feature is the intramolecular interaction between the selenium atoms and the oxygen atoms of the nearby ortho-nitro groups. In the disulfide analog, these S···O distances are significantly shorter than the sum of their van der Waals radii, indicating a notable non-bonded attraction. rsc.org Similar Se···O interactions are observed in related structures like bis(2-nitrophenyl) selenide, which influence the molecule's conformation. researchgate.net This interaction likely causes the nitro groups to be slightly twisted out of the plane of their respective phenyl rings.

Synchrotron-Based Techniques for Selenium Speciation and Localization

Synchrotron radiation sources provide exceptionally bright and tunable X-ray beams that are essential for advanced analytical techniques. For a compound like this compound, these methods offer powerful ways to determine the precise chemical state of selenium (speciation) and its spatial distribution within a sample (localization) at very low concentrations.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Local Environment

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the electronic structure and local coordination environment of a target atom. By tuning the synchrotron X-ray energy to the selenium K-edge (the energy required to excite a 1s core electron), one can obtain a detailed spectrum for the selenium atoms in this compound.

The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The pre-edge and rising-edge region is highly sensitive to the oxidation state and coordination geometry of the selenium atom. For this compound, the XANES spectrum would provide a unique fingerprint corresponding to Se in a diselenide (-Se-Se-) bridge bonded to aromatic carbons. It could be used to confirm the +1 formal oxidation state of selenium in this environment and distinguish it from other forms like selenides (Se²⁻), selenates (Se⁶⁺), or selenoethers (R-Se-R).

EXAFS: The oscillations in the spectrum at energies above the absorption edge are caused by the scattering of the ejected photoelectron off neighboring atoms. Analysis of the EXAFS region provides quantitative information about the local atomic environment, including the identity of neighboring atoms (C and Se), their distance from the absorbing Se atom, and their coordination number. This would allow for the direct determination of the Se-Se and Se-C bond lengths within the molecule, providing a direct measure of its local structure, even in non-crystalline samples.

X-ray Fluorescence Microscopy (XFM) for Elemental Distribution

X-ray Fluorescence Microscopy (XFM) is a powerful imaging technique used to map the distribution of elements within a sample with sub-micron spatial resolution. researchgate.net The technique works by focusing an intense X-ray beam onto a small spot on the sample, causing atoms to emit fluorescent X-rays with characteristic energies for each element. By raster-scanning the sample and collecting the fluorescence signal at each point, a detailed elemental map can be constructed.

For this compound, XFM would be invaluable for visualizing its location and concentration within a complex matrix, such as biological tissues or materials. If this compound were, for example, being studied for its biological activity, XFM could be used on whole cells or tissue sections to see where the selenium accumulates. researchgate.net This technique offers trace element sensitivity, allowing for the detection and quantification of the compound at physiologically relevant concentrations. By simultaneously mapping other biologically important elements, XFM can also provide insights into the potential interactions of the selenium compound with endogenous metals or other cellular components.

Quantum Chemical and Computational Approaches to Bis 2 Nitrophenyl Diselenide

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly suitable for studying medium-sized organoselenium compounds. It is employed to determine the molecule's ground-state electronic structure and to explore its potential energy surface.

The first step in a computational investigation is typically geometry optimization, a process that locates the minimum energy arrangement of atoms. The solid-state structure of Bis(2-nitrophenyl) diselenide has been determined by X-ray crystallography, revealing key geometric parameters. This experimental structure serves as a crucial benchmark for theoretical methods.

Computational studies on the closely related compound, bis(2-nitrophenyl) selenide (B1212193), show that the nitro group rotates out of the plane of the phenyl ring to facilitate a stabilizing intramolecular Se···O interaction. nih.gov A similar phenomenon is anticipated in the diselenide. In the analogous sulfur compound, bis(o-nitrophenyl) disulfide, X-ray diffraction reveals short intramolecular S···O distances of 2.636 Å and 2.588 Å, which are significantly less than the sum of the van der Waals radii, indicating a strong non-bonded attraction that stabilizes the conformation. rsc.org This suggests that the conformation of this compound is heavily influenced by these weak, yet structurally significant, chalcogen-oxygen interactions.

| Parameter | Value |

|---|---|

| S-S Bond Length | 2.045 Å |

| S-C Bond Length (avg.) | 1.796 Å |

| C-N Bond Lengths | 1.476 Å, 1.425 Å |

| Intramolecular S···O Distances | 2.636 Å, 2.588 Å |

| Phenyl Ring-NO₂ Group Angle | 18.6°, 7.0° |

The accuracy of DFT calculations is contingent upon the choice of the exchange-correlation functional and the basis set. For organoselenium compounds, particularly those with potential for weak noncovalent interactions, these choices are critical.

Functionals: Hybrid functionals like B3LYP are widely used and have proven effective. For instance, in studies of bis(2-aminophenyl) diselenide, B3LYP provided results in good agreement with experimental data. However, to accurately capture the weak intramolecular Se···O interactions, dispersion-corrected functionals are often necessary. Functionals such as B97-D or empirical dispersion corrections added to standard functionals (e.g., B3LYP-D3) are better suited for describing these London dispersion forces. nih.gov

Basis Sets: Pople-style basis sets, such as the triple-zeta 6-311G, are common. The inclusion of polarization functions (e.g., (d,p)) is essential to describe the correct geometry of selenium and the anisotropic electron density around atoms. Diffuse functions (e.g., + or ++) are also recommended to accurately model lone pairs and weak, long-range interactions. Therefore, a basis set like 6-311+G(d,p) represents a robust choice for this system.

A suitable level of theory for a comprehensive study of this compound would thus involve a dispersion-corrected functional paired with a triple-zeta basis set containing both polarization and diffuse functions.

Molecular Orbital (MO) and Natural Bond Orbital (NBO) Investigations

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the chemist's picture of core electrons, lone pairs, and two-center bonds. epa.gov This method allows for a quantitative assessment of atomic charges and delocalization effects.

For this compound, NBO analysis is expected to show a significant polarization of charge. The high electronegativity of the oxygen and nitrogen atoms in the nitro groups leads to a substantial accumulation of negative charge on them. Consequently, the selenium atoms and the attached aromatic carbons become relatively electron-deficient.

The key intramolecular Se···O interaction can be understood within NBO theory as a donor-acceptor interaction. This involves the delocalization of electron density from a filled lone-pair NBO on one of the nitro-group oxygen atoms (the donor) into a vacant antibonding σ* NBO of an adjacent C-Se bond (the acceptor). The energy of this interaction, E(2), can be calculated using second-order perturbation theory within the NBO framework, providing a quantitative measure of the interaction's strength. In the related bis(2-nitrophenyl) selenide, Atoms in Molecules (AIM) analysis, a complementary method, identified bond critical points between the selenium and oxygen atoms, confirming the presence of a weak, stabilizing interaction. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are key indicators of a molecule's kinetic stability and reactivity.

HOMO: For this compound, the HOMO is predicted to be primarily localized on the diselenide bridge. It would possess significant character from the selenium lone pairs and the Se-Se sigma bond, making this region the most nucleophilic and susceptible to electrophilic attack.

LUMO: The LUMO, conversely, is expected to be distributed across the π-systems of the two electron-deficient nitrophenyl rings. The electron-withdrawing nature of the nitro groups lowers the energy of these π* orbitals, making them the primary sites for nucleophilic attack.

The HOMO-LUMO gap (ΔE = ELUMO – EHOMO) is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. While specific values for the title compound are not available in the cited literature, related molecules provide context for the expected range.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Bis S (Analogue) | -6.912 | -1.640 | 5.272 |

| Bis AF (Analogue) | -7.155 | -1.604 | 5.551 |

Computational Prediction of Spectroscopic Parameters

DFT calculations are an invaluable tool for predicting and interpreting vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies and their corresponding intensities. These calculated spectra are often scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to excellent agreement with experimental data.

A detailed vibrational analysis has been performed on the related compound bis(2-aminophenyl) diselenide, combining experimental IR and Raman spectroscopy with DFT (B3LYP/6-311+G(d,p)) calculations. rsc.org This study provides a solid foundation for predicting the spectrum of this compound. The key vibrational modes for the diselenide core are well-characterized. For the title compound, the spectrum would be dominated by additional, very strong bands corresponding to the vibrations of the nitro groups.

| Vibrational Mode | Typical Experimental Region (cm⁻¹) | Expected Character in this compound |

|---|---|---|

| ν(Se-Se) stretch | 250 - 290 | A strong, characteristic band in the Raman spectrum. |

| ν(C-Se) stretch | 280 - 320 | Typically weaker bands in the IR and Raman spectra. |

| νasym(NO₂) stretch | 1500 - 1570 | A very strong, characteristic absorption in the IR spectrum. |

| νsym(NO₂) stretch | 1300 - 1370 | A very strong, characteristic absorption in the IR spectrum. |

Advanced Materials Science Applications and Broader Context in Organochalcogen Chemistry

Bis(2-nitrophenyl) Diselenide in the Development of Functional Materials